molecular formula C11H15F2NO B1351313 N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine CAS No. 353777-75-0

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

Cat. No.: B1351313
CAS No.: 353777-75-0
M. Wt: 215.24 g/mol
InChI Key: AVAGRZSTJMCDSH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine is an organic compound characterized by the presence of a difluorobenzyl group attached to a methoxypropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohols, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorobenzyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGRZSTJMCDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386025
Record name N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353777-75-0
Record name N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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